
1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone is a chemical compound that has been widely studied for its potential use in scientific research. This compound has garnered attention due to its unique chemical properties and potential applications in various fields of research.
Scientific Research Applications
Corrosion Inhibition
A study by Singaravelu and Bhadusha (2022) focused on a similar compound, 4-(4-Aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone, which demonstrated significant inhibition efficiency in preventing mild steel corrosion in an acidic medium. This research suggests potential applications of similar compounds in industrial corrosion prevention.
Synthesis of Polyheterocyclic Compounds
In a study by Zhang et al. (2017), a related compound involving furan and ethanone was used in the synthesis of polyheterocyclic compounds through a photoinduced direct oxidative annulation process. This technique could be relevant for the synthesis of complex organic compounds, including pharmaceuticals.
Anticancer Activity
Kumar et al. (2013) investigated compounds containing elements like furan and piperazine for their anticancer activity (Kumar, Kumar, Roy, & Sondhi, 2013). They found that certain derivatives showed promising activity against various cancer cell lines, indicating potential therapeutic applications for similar compounds.
Antibacterial Activity
Merugu, Ramesh, and Sreenivasulu (2010) explored compounds with a piperidine structure for their antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010). Their findings suggest that similar compounds, such as 1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone, could be investigated for antibacterial applications.
properties
IUPAC Name |
1-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-2-indol-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c23-20(14-22-10-7-16-4-1-2-6-19(16)22)21-11-8-18(9-12-21)27(24,25)15-17-5-3-13-26-17/h1-7,10,13,18H,8-9,11-12,14-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGIRZISVWNRIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride](/img/structure/B2368522.png)
![2-(2-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2368523.png)
![N-(3-methylphenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide](/img/structure/B2368524.png)
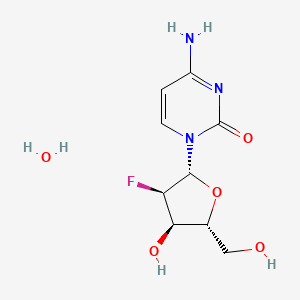
![3,4-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2368526.png)
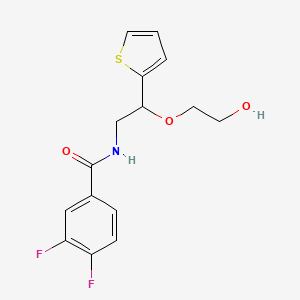
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)picolinamide](/img/structure/B2368528.png)
![2-cyano-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B2368529.png)
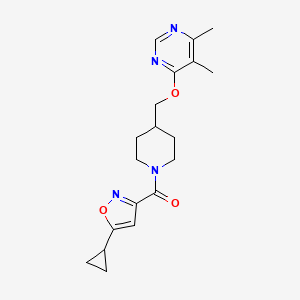
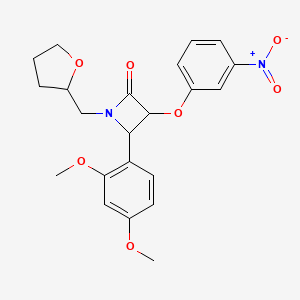
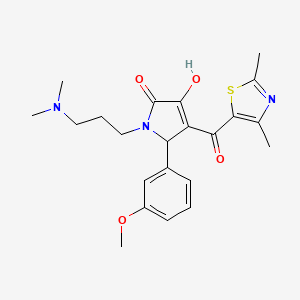
![N-[4-(acetylamino)phenyl]-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2368533.png)

![N-[(Oxolan-3-yl)methyl]pyridin-2-amine](/img/structure/B2368543.png)